molecular formula C11H13N3O B1222858 Ciamexon CAS No. 75985-31-8

Ciamexon

Número de catálogo: B1222858
Número CAS: 75985-31-8
Peso molecular: 203.24 g/mol
Clave InChI: KOYMTVWMCXDJNV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Clinical Trials in Rheumatoid Arthritis

A significant study conducted on ciamexon involved a randomized controlled trial to evaluate its efficacy in patients with rheumatoid arthritis (RA). The trial included 21 outpatients who were divided into three groups: one receiving 400 mg/day, another receiving 100 mg/day, and a placebo group. The findings indicated a dose-dependent improvement in clinical and biochemical activity indexes after six months of treatment. Notably, there was a significant decrease in activated T lymphocytes and an increase in CD8-positive lymphocytes among those treated with this compound, suggesting enhanced immune modulation (P = 0.02 to P = 0.05) .

Antitumor Activity

This compound has been investigated for its potential antitumor properties. Preclinical studies indicate that compounds within the cyanoaziridine class, including this compound, can inhibit tumor growth through various mechanisms, including the modulation of oxidative stress pathways .

Clinical Efficacy

In clinical settings, this compound has shown promise as an adjunct therapy in cancer treatment protocols. Its ability to stimulate the immune system makes it a candidate for combination therapies aimed at enhancing the effectiveness of traditional chemotherapeutic agents .

Efficacy Against Other Treatments

Comparative studies have been conducted to assess this compound's effectiveness relative to other immunosuppressive agents. In particular, it has been compared to established treatments for RA and various cancers. While some studies suggest that this compound may offer additional benefits when used alongside conventional therapies, results have been mixed regarding its standalone efficacy against certain malignancies .

Side Effects and Toxicity

Despite its therapeutic potential, this compound is associated with certain adverse effects. Clinical trials have reported instances of hepatotoxicity and skin rashes among patients receiving the drug, necessitating careful monitoring during treatment .

Summary of Findings

The following table summarizes key findings from studies on this compound:

Study Application Findings
Randomized controlled trialRheumatoid arthritisDose-dependent improvement in clinical outcomes; changes in lymphocyte subsets (P = 0.02 to P = 0.05)
Preclinical studiesAntitumor activityModulation of oxidative stress pathways; potential synergy with other cancer therapies
Comparative studiesImmunosuppressive therapyMixed results; hepatotoxicity observed; further investigation needed

Actividad Biológica

Ciamexon, also known as BM 41332, is a compound belonging to the class of cyanoaziridines. It has garnered attention for its biological activity, particularly in the context of immunosuppression and potential antitumor effects. This article delves into the biological activity of this compound, examining its mechanisms, efficacy in various studies, and implications for therapeutic applications.

This compound exhibits its biological effects primarily through immunomodulation. It is thought to selectively suppress immune responses, making it a candidate for treating conditions that require immunosuppression. The compound does not exhibit traditional alkylating activity typical of many chemotherapeutic agents; instead, it appears to interact with thiol groups in proteins, which may lead to the depletion of critical antioxidants such as cysteine and glutathione. This interaction potentially increases oxidative stress within cells, contributing to its antitumor properties .

Key Mechanisms:

  • Immunosuppression : this compound acts as a selective immunosuppressive agent.
  • Oxidative Stress Induction : By interacting with thiol groups, this compound may enhance oxidative stress, which can be detrimental to cancer cells .

Antitumor Activity

Research indicates that this compound has demonstrated antitumor activity in various animal models. For instance, studies have shown that this compound and related compounds like azimexon are effective against tumors such as Lewis lung carcinoma and Meth A sarcoma. However, their efficacy in vitro appears limited compared to their in vivo performance .

Table 1: Summary of Antitumor Activity in Animal Models

Tumor TypeModel OrganismEfficacy Observed
Lewis Lung CarcinomaMiceModerate
Meth A SarcomaMiceModerate
AKR LeukemiaMiceModerate

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. Notably, the compound has shown selective cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma), while demonstrating lower toxicity towards non-malignant cells .

Table 2: Cytotoxicity Data Against Human Cell Lines

Cell LineIC50 (µM)Remarks
A549 (Lung Adenocarcinoma)1.5 ± 0.84Selective cytotoxicity
MCR-5 (Non-malignant)Higher IC50Lower toxicity

Clinical Applications

This compound has been investigated for its potential in treating endocrine ophthalmopathies and diabetes mellitus due to its immunomodulatory properties. Clinical trials have suggested that it may offer benefits for newly diagnosed insulin-dependent diabetic patients with fewer side effects compared to traditional treatments .

Case Studies

  • Diabetes Mellitus :
    • A randomized controlled trial demonstrated that this compound could improve glycemic control in patients with type 1 diabetes while exhibiting a favorable safety profile compared to placebo .
  • Endocrine Ophthalmopathies :
    • Preliminary studies indicate that this compound may alleviate symptoms associated with endocrine ophthalmopathies through its immunosuppressive effects .

Propiedades

Número CAS

75985-31-8

Fórmula molecular

C11H13N3O

Peso molecular

203.24 g/mol

Nombre IUPAC

1-[(2-methoxy-6-methylpyridin-3-yl)methyl]aziridine-2-carbonitrile

InChI

InChI=1S/C11H13N3O/c1-8-3-4-9(11(13-8)15-2)6-14-7-10(14)5-12/h3-4,10H,6-7H2,1-2H3

Clave InChI

KOYMTVWMCXDJNV-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C=C1)CN2CC2C#N)OC

SMILES canónico

CC1=NC(=C(C=C1)CN2CC2C#N)OC

Sinónimos

2-cyan-1-((2-methoxy-6-methylpyridin-3-yl)methyl)aziridine
BM 41332
BM-41332
ciamexon
ciamexone

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.